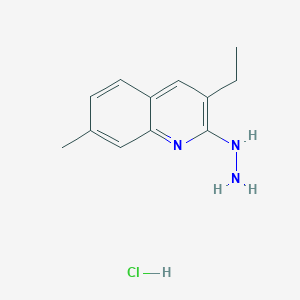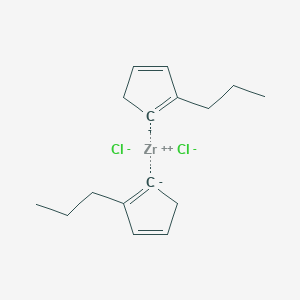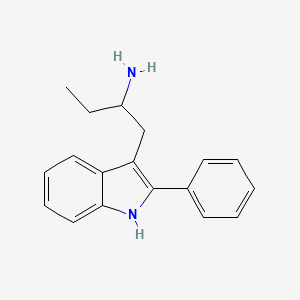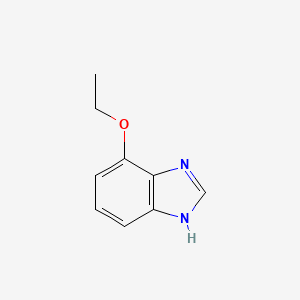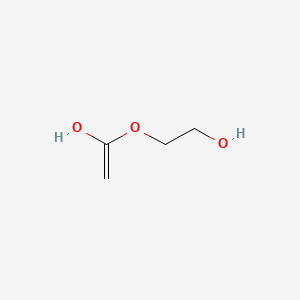
1-(2-Hydroxyethoxy)ethenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethoxy)ethenol is an organic compound characterized by the presence of both hydroxyl and ether functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethoxy)ethenol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with ethylene glycol under controlled conditions. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to prevent the accumulation of unwanted by-products. This method ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxyethoxy)ethenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ether group can participate in nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethoxy)ethenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxyethoxy)ethenol exerts its effects is primarily through its functional groups. The hydroxyl group can form hydrogen bonds, which play a crucial role in its interactions with other molecules. The ether group can act as a nucleophile, participating in various substitution reactions. These interactions are essential for its applications in different fields.
Comparación Con Compuestos Similares
1-(2-Hydroxyethoxy)ethenol can be compared with other similar compounds, such as:
2-(2-Hydroxyethoxy)ethanol: This compound has similar functional groups but differs in its molecular structure, leading to different reactivity and applications.
Diethylene glycol: While it shares the ether linkage, its lack of a hydroxyl group makes it less reactive in certain chemical reactions.
Ethylene glycol: This compound has two hydroxyl groups, making it more reactive in oxidation reactions compared to this compound.
The uniqueness of this compound lies in its combination of hydroxyl and ether groups, which allows it to participate in a broader range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
27613-77-0 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxy)ethenol |
InChI |
InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5-6H,1-3H2 |
Clave InChI |
JVDUNKGVVTYHCB-UHFFFAOYSA-N |
SMILES canónico |
C=C(O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


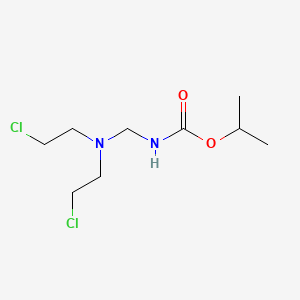
![[4-[(E)-hydrazinylidenemethyl]phenyl] 4-methoxybenzoate;hydrochloride](/img/structure/B13760174.png)
![2-[(2-phenylacetyl)-propyl-amino]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13760182.png)


![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13760213.png)

